1-(10H-phenothiazin-10-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
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Overview
Description
1-(10H-PHENOTHIAZIN-10-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that belongs to the class of phenothiazine derivatives This compound is characterized by its unique structure, which includes a phenothiazine core linked to a pyrimidine ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-PHENOTHIAZIN-10-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenothiazine Core: This step involves the cyclization of diphenylamine with sulfur to form the phenothiazine core.
Introduction of the Ethanone Group: The phenothiazine core is then reacted with an appropriate ethanone derivative under acidic or basic conditions to introduce the ethanone group.
Attachment of the Pyrimidine Ring: The final step involves the nucleophilic substitution reaction where the ethanone derivative is reacted with 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(10H-PHENOTHIAZIN-10-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(10H-PHENOTHIAZIN-10-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The phenothiazine core is known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative used as an antihistamine.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic.
Uniqueness
1-(10H-PHENOTHIAZIN-10-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H16F3N3OS2 |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C25H16F3N3OS2/c26-25(27,28)22-14-17(16-8-2-1-3-9-16)29-24(30-22)33-15-23(32)31-18-10-4-6-12-20(18)34-21-13-7-5-11-19(21)31/h1-14H,15H2 |
InChI Key |
QSTRKUQLIXSSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C(F)(F)F |
Origin of Product |
United States |
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